molecular formula C39H47NO14 B141451 利福霉素O CAS No. 14487-05-9

利福霉素O

货号 B141451
CAS 编号: 14487-05-9
分子量: 753.8 g/mol
InChI 键: RAFHKEAPVIWLJC-PQVBCCSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin O is a natural antibiotic produced by the bacterium Amycolatopsis rifamycini. It is a member of the rifamycin family of antibiotics and is used to treat a variety of bacterial infections. Rifamycin O is an important drug for the treatment of tuberculosis (TB) and is also used for the treatment of other bacterial infections, such as Helicobacter pylori and Legionnaires' disease. Rifamycin O has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria.

科学研究应用

利福霉素O:科学研究应用的综合分析

结核病治疗: this compound对分枝杆菌特别有效,使其成为治疗结核病的宝贵药物。它抑制细菌DNA依赖性RNA聚合酶的能力,在对抗这种疾病方面起着至关重要的作用 .

麻风病管理:与结核病类似,麻风病是由一种分枝杆菌引起的。This compound的作用机制使其成为治疗麻风病感染的潜在候选药物 .

鸟型分枝杆菌复合体(MAC)感染:This compound在治疗MAC感染方面显示出希望,这种感染常见于免疫功能低下患者,例如HIV/AIDS患者 .

抗分枝杆菌脓肿菌剂:研究表明,this compound对分枝杆菌脓肿菌具有优异的体外活性,在治疗由这种病原体引起的感染方面具有潜在应用 .

杀菌活性:This compound对许多革兰氏阳性菌和一些革兰氏阴性菌表现出杀菌活性,这可以在各种抗菌治疗中得到利用 .

肝毒性研究:研究表明,this compound可能存在肝毒性,因为肝微粒体中谷胱甘肽的消耗和活性氧的产生,突出了其应用中安全研究的重要性 .

药物开发的结构研究:This compound衍生物的构效关系研究已经进行,提供了可能导致开发具有改善的功效和安全性特征的新药的见解 .

这些应用中的每一个都证明了this compound在科学研究和医疗治疗中的多功能性和潜力。该领域正在进行的研究和发展继续扩展我们对这种化合物的理解和利用。

有关每个应用的更详细的信息,请参阅提供的参考文献。

利福霉素 - 维基百科 利福霉素:用途、相互作用、作用机制 | DrugBank 在线 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.

作用机制

Rifamycins, including Rifamycin O, inhibit bacterial synthesis by inhibiting the beta-subunit of the bacterial DNA-dependent RNA polymerase . This prevents the bacteria from producing RNA, thereby stopping their growth .

安全和危害

Rifamycin O is intended for scientific research and development and is not for use in humans or animals . It should be handled with care to avoid contact with skin and eyes, and to avoid inhalation . It is not classified as a hazardous substance according to GHS .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Rifamycin O involves the condensation of a quinone with a piperidinyl amide followed by a series of oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "2,6-dimethyl-1,4-benzoquinone", "3-amino-4-methylpiperidine", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethyl-1,4-benzoquinone with 3-amino-4-methylpiperidine in the presence of acetic anhydride and sodium acetate to form 3-(4-methylpiperidin-1-yl)quinone.", "Step 2: Reduction of 3-(4-methylpiperidin-1-yl)quinone with sodium borohydride in methanol to form 3-(4-methylpiperidin-1-yl)hydroquinone.", "Step 3: Oxidation of 3-(4-methylpiperidin-1-yl)hydroquinone with sodium dichromate in hydrochloric acid to form 3-(4-methylpiperidin-1-yl)benzoquinone.", "Step 4: Cyclization of 3-(4-methylpiperidin-1-yl)benzoquinone with sodium hydroxide in water to form Rifamycin O." ] }

CAS 编号

14487-05-9

分子式

C39H47NO14

分子量

753.8 g/mol

IUPAC 名称

[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1

InChI 键

RAFHKEAPVIWLJC-PQVBCCSKSA-N

手性 SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C

SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

规范 SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

Pictograms

Health Hazard; Environmental Hazard

同义词

4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone;  NSC 182391; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin O
Reactant of Route 2
Rifamycin O
Reactant of Route 3
Rifamycin O
Reactant of Route 4
Reactant of Route 4
Rifamycin O
Reactant of Route 5
Reactant of Route 5
Rifamycin O
Reactant of Route 6
Rifamycin O

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。